2-[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(2-PHENYLETHYL)ACETAMIDE
Description
2-[5-(4-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(2-phenylethyl)acetamide is an organic compound that belongs to the class of tetrazole derivatives This compound is characterized by the presence of a fluorophenyl group and a tetrazole ring, which are known for their significant biological and chemical properties
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)tetrazol-2-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c18-15-8-6-14(7-9-15)17-20-22-23(21-17)12-16(24)19-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBAVAIAIDFRAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(2-phenylethyl)acetamide typically involves a series of organic reactions. One common method includes the cyclization of appropriate precursors to form the tetrazole ring, followed by the introduction of the fluorophenyl group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial in determining the efficiency and outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can result in the formation of new compounds with altered functional groups.
Scientific Research Applications
2-[5-(4-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(2-phenylethyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[5-(4-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-[5-(2-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]ethan-1-ol: Another tetrazole derivative with a similar structure but different functional groups.
5-(4-Fluorophenyl)-2-thiophenecarboxylic acid: A compound with a fluorophenyl group but a different core structure.
Uniqueness
2-[5-(4-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(2-phenylethyl)acetamide is unique due to its specific combination of functional groups and the presence of both a fluorophenyl group and a tetrazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
